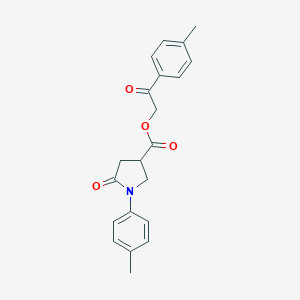
1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate, also known as PMP-3, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. PMP-3 belongs to the class of pyrrolidine derivatives and has been synthesized using various methods.
作用机制
The exact mechanism of action of 1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate is not fully understood. However, it has been suggested that 1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate may act by inhibiting the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. 1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate may also act by modulating the activity of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. It has also been shown to induce apoptosis in cancer cells. Additionally, 1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate has been studied for its potential as an antidepressant and anxiolytic agent.
实验室实验的优点和局限性
One advantage of using 1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate in lab experiments is its potential as a therapeutic agent. 1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate has been shown to exhibit various pharmacological activities, making it a promising candidate for further research. However, one limitation of using 1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of 1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate as a therapeutic agent.
未来方向
There are several future directions for research on 1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate. One area of research could focus on determining the exact mechanism of action of 1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate. Another area of research could focus on optimizing the synthesis method of 1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate to improve its yield and purity. Additionally, further studies are needed to determine the safety and efficacy of 1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate as a therapeutic agent in vivo.
合成方法
1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate can be synthesized using various methods, including the reaction of 1-phenylpropan-2-one with 4-methylphenylhydrazine to form 1-(4-methylphenyl)-3-phenyl-1H-pyrazole-5-carbaldehyde, which is then reacted with ethyl acetoacetate to form 1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate. Another method involves the reaction of 1-phenylpropan-2-one with 4-methylphenylhydrazine to form 1-(4-methylphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, which is then esterified with ethyl chloroformate to form 1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate.
科学研究应用
1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate has been studied extensively for its potential as a therapeutic agent. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. 1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate has also been shown to have potential as an anticancer agent, as it induces apoptosis in cancer cells. Additionally, 1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate has been studied for its potential as an antidepressant and anxiolytic agent.
属性
产品名称 |
1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate |
|---|---|
分子式 |
C21H21NO4 |
分子量 |
351.4 g/mol |
IUPAC 名称 |
(1-oxo-1-phenylpropan-2-yl) 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H21NO4/c1-14-8-10-18(11-9-14)22-13-17(12-19(22)23)21(25)26-15(2)20(24)16-6-4-3-5-7-16/h3-11,15,17H,12-13H2,1-2H3 |
InChI 键 |
OYWKZHODBZBEOG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OC(C)C(=O)C3=CC=CC=C3 |
规范 SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OC(C)C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate](/img/structure/B271133.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarboxylate](/img/structure/B271135.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-chlorophenyl)-6-methyl-4-quinolinecarboxylate](/img/structure/B271136.png)










